N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group substituted with a dimethylamino group and a butyramide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide typically involves the following steps:
Formation of the Pyrimidin-2-yl Group: This can be achieved through the reaction of appropriate precursors such as guanidine and an aldehyde or ketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Butyramide Moiety: The butyramide group can be introduced through acylation reactions using butyryl chloride or butyric anhydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: It can be employed in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)butyramide exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group but different core structure.
Butyramide derivatives: Compounds with similar butyramide groups but different substituents.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-4-5-11(16)13-8-9-12-7-6-10(14-9)15(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAKWGIXPOKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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